1-(Azetidin-3-yl)urea hydrochloride
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
azetidin-3-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O.ClH/c5-4(8)7-3-1-6-2-3;/h3,6H,1-2H2,(H3,5,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYKSJORSPNMBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis of the Azetidine Precursor:the Construction of the Azetidine Ring is a Critical Initial Phase. a Common Route Starts with Readily Available Materials Like Epichlorohydrin and a Primary Amine Bearing a Protecting Group, Such As a Benzyl or Benzhydryl Group.
An optimized process for synthesizing 1-benzylazetidin-3-ol (B1275582) from benzylamine (B48309) and epichlorohydrin (B41342) has been reported. researchgate.net This N-protected azetidin-3-ol (B1332694) serves as a versatile intermediate.
The hydroxyl group of the N-protected azetidin-3-ol can then be converted into an amino group. A standard chemical sequence for this transformation involves: a. Mesylation: Reaction with methanesulfonyl chloride to convert the alcohol into a good leaving group. b. Azide (B81097) Displacement: Substitution of the mesylate with sodium azide to form an azido (B1232118) group. c. Reduction: Reduction of the azide, typically via catalytic hydrogenation (e.g., using H₂ and Pd/C), to yield the primary amine, N-protected 3-aminoazetidine.
Deprotection and Salt Formation:the Final Steps of the Synthesis Involve Removing the Protecting Group from the Azetidine Nitrogen and Forming the Hydrochloride Salt.
Derivatization Strategies for Azetidinyl Urea Structures
The ability to modify the azetidinyl urea scaffold at various positions is crucial for structure-activity relationship (SAR) studies and the optimization of drug-like properties. Derivatization can be achieved by targeting the azetidine ring, the urea moiety, or by introducing chirality.
Chemical Transformations on the Azetidine Ring System
The strained nature of the azetidine ring makes it susceptible to various chemical transformations, allowing for its functionalization. rsc.orgrsc.org These reactions can be broadly categorized into those that retain the ring and those that involve ring-opening.
Ring-Retentive Functionalization:
N-Alkylation and N-Acylation: The nitrogen atom of the azetidine ring is nucleophilic and readily undergoes alkylation and acylation reactions. youtube.com
C-H Functionalization: Palladium-catalyzed C(sp³)–H arylation at the C3 position of azetidines has been developed, providing a stereospecific route to functionalized building blocks. acs.org This method was instrumental in the synthesis of the antimalarial compound BRD3914. acs.org
Ring-Opening Reactions:
The ring strain of azetidines (approximately 25.4 kcal/mol) makes them prone to ring-opening reactions under certain conditions, providing access to homologated amines. rsc.org
Acid-catalyzed ring-opening can occur, particularly when the nitrogen atom is protonated, which decreases the stability of the ring. youtube.com
Enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides can be achieved using chiral squaramide hydrogen-bond donor catalysts. acs.org
Modifications at the Urea Moiety
The urea functionality itself offers multiple points for modification, influencing properties such as hydrogen bonding capacity, solubility, and conformational preferences. nih.govresearchgate.netmdpi.com
Substitution on Nitrogen: The introduction of substituents on the urea nitrogens can modulate the compound's physicochemical properties. For example, N-methylation can disrupt planarity and improve water solubility. nih.gov The nature of the substituents also affects the conformational preference (trans,trans vs. cis,cis) of diaryl ureas. nih.gov
Synthesis of Unsymmetrical Ureas: As mentioned previously, methods utilizing reagents like PhI(OAc)2 or carbonyldiimidazole (CDI) allow for the synthesis of unsymmetrical ureas, enabling the introduction of different substituents on each nitrogen atom. nih.govresearchgate.net This is particularly useful for late-stage functionalization in drug discovery. nih.govresearchgate.net
The following table showcases examples of derivatization at the urea moiety.
| Starting Material | Reagent | Product Type | Significance | Reference |
| Primary Amide & Amine | PhI(OAc)2 | Unsymmetrical Urea | Metal-free, late-stage functionalization | nih.govresearchgate.net |
| Amine | Carbonyldiimidazole (CDI) | Symmetrical/Unsymmetrical Urea | High yield, versatile | researchgate.net |
| N,N'-diphenylurea | N-methyl group | N-methyl-N,N'-diphenylurea | Shift in conformation from trans,trans to cis,cis | nih.gov |
| 3-Phenoxyazetidine | Urea | 3-Phenoxy-1-azetidinecarboxamide | Anticonvulsant activity | google.com |
Stereoselective Synthesis of Chiral Azetidinyl Urea Derivatives
The introduction of stereocenters into azetidinyl urea derivatives is of great importance, as different stereoisomers can exhibit vastly different biological activities. researchgate.netacs.org
Recent advances have focused on the development of methods for the enantioselective synthesis of chiral azetidines and their subsequent incorporation into more complex molecules. researchgate.netresearcher.life This includes the use of chiral catalysts and starting materials derived from the chiral pool. researcher.lifenih.gov
For example, the enantioselective ring-opening of azetidines catalyzed by chiral squaramides provides access to highly enantioenriched products. acs.org This method has a broad substrate scope, accommodating a variety of azetidine substituents and acyl or alkyl halides. acs.org
Furthermore, the stereospecific C(sp³)–H arylation of azetidines allows for the preparation of all four stereoisomers of a given building block, enabling a thorough investigation of stereochemistry-based SAR. acs.org
Challenges and Innovations in Azetidine Ring Synthesis and Functionalization
Despite significant progress, the synthesis and functionalization of the azetidine ring continue to present challenges due to its inherent ring strain. rsc.orgresearchgate.net However, this strain is also the driving force behind its unique reactivity, which chemists have harnessed to develop innovative synthetic methods. rsc.orgrsc.orgresearchwithnj.com
Challenges:
Ring Strain: The high ring strain energy makes the formation of the four-membered ring difficult and can lead to undesired ring-opening reactions. researchgate.netresearchgate.net
Limited Methods: Compared to five- and six-membered heterocycles, the number of robust and general methods for synthesizing highly substituted azetidines is still limited. researchgate.net
Stereocontrol: Achieving high levels of stereocontrol in the synthesis and functionalization of azetidines can be challenging. acs.org
Innovations:
New Synthetic Methods: Recent years have seen the development of novel methods for azetidine synthesis, including ring contractions, cycloaddition reactions, C-H activation, and strain-release homologation. rsc.org
Catalysis: The use of transition metal catalysis (e.g., palladium, rhodium) and organocatalysis has opened up new avenues for the selective functionalization of azetidines. rsc.orgacs.orgrsc.org For example, palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination allows for the synthesis of functionalized azetidines with excellent functional group tolerance. rsc.org
Photocatalysis: Visible-light-promoted [2+2] photocycloaddition reactions have been employed for the synthesis of azetidines, offering a mild and efficient alternative to traditional methods. rsc.org
Kulinkovich-type Reactions: A Ti(IV)-mediated coupling of oxime ethers and Grignard reagents has been reported for the synthesis of spirocyclic NH-azetidines. rsc.orgsciencedaily.com This method provides direct access to NH-azetidines, which are valuable for further functionalization. sciencedaily.com
The continued development of innovative synthetic strategies will undoubtedly facilitate the exploration of azetidinyl ureas and other azetidine-containing compounds in drug discovery and other fields.
Spectroscopic Characterization Techniques in Research
Spectroscopic methods are fundamental to the structural determination of novel chemical entities. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of its molecular architecture.
NMR spectroscopy is an unparalleled tool for mapping the connectivity and spatial arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide key structural information.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the azetidine ring and the urea moiety. The chemical shifts of the azetidine protons are influenced by the ring strain and the electron-withdrawing effect of the urea substituent. Typically, the methylene (B1212753) protons (-CH₂-) of the azetidine ring would appear as complex multiplets due to spin-spin coupling. The methine proton (-CH-) at the 3-position, being adjacent to the urea nitrogen, would likely be shifted downfield. The NH protons of the urea and the azetidine ring (as a hydrochloride salt) would be expected to appear as broad singlets, and their chemical shifts could be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework. The carbonyl carbon of the urea group is typically observed in the range of 155-165 ppm. nih.gov The carbons of the azetidine ring would appear in the aliphatic region, with the C-3 carbon, bonded to the urea nitrogen, being the most deshielded of the ring carbons.
A summary of expected NMR data is presented below.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Azetidine CH₂ | Multiplet | Aliphatic region |
| Azetidine CH | Downfield multiplet | ~40-50 |
| Urea NH/NH₂ | Broad singlet | - |
| Urea C=O | - | 155-165 |
Note: The exact chemical shifts are dependent on the solvent and experimental conditions.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and confirm the connectivity within the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the N-H and C=O groups of the urea moiety, as well as vibrations associated with the azetidine ring. The C=O stretching vibration of the urea is a strong band typically appearing in the region of 1630-1680 cm⁻¹. pw.edu.plresearchgate.net The N-H stretching vibrations would be observed as broad bands in the range of 3200-3500 cm⁻¹. The presence of the hydrochloride salt may influence the N-H stretching frequencies of the azetidine ring.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Using a technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the cleavage of the C-N bond between the azetidine ring and the urea group, which can aid in the structural confirmation. nih.gov The fragmentation of urea derivatives often involves the elimination of isocyanate moieties. nih.gov
| Spectroscopic Technique | Expected Observations |
| IR Spectroscopy | C=O stretch: ~1650 cm⁻¹ (strong); N-H stretch: 3200-3500 cm⁻¹ (broad) |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ ion corresponding to the molecular weight |
X-ray Crystallography for Solid-State Structural Determination
While spectroscopic methods provide valuable information about the molecule in solution, X-ray crystallography offers a definitive view of the compound's three-dimensional structure in the solid state.
A single crystal X-ray diffraction study of this compound would reveal precise bond lengths, bond angles, and torsion angles. This data would allow for a detailed analysis of the conformation of the azetidine ring, which can adopt a puckered conformation to relieve ring strain. researchgate.net The planarity of the urea group and its orientation relative to the azetidine ring would also be determined. Furthermore, the crystal packing would show the intermolecular interactions, such as hydrogen bonding networks involving the urea N-H groups, the carbonyl oxygen, and the chloride anion, which dictate the solid-state architecture.
Urea derivatives are known to form co-crystals with various active pharmaceutical ingredients (APIs), which can modify their physicochemical properties. clearsynth.commaterialsproject.orgresearchgate.netnih.govajast.netnih.gov X-ray crystallography is essential for determining the structure of such co-crystals, revealing the specific hydrogen bonding and other non-covalent interactions between the azetidinyl urea compound and the co-former. materialsproject.orgresearchgate.netnih.govajast.netnih.govlookchem.com
In the context of drug discovery, obtaining a co-crystal structure of this compound bound to its biological target (e.g., an enzyme) is of paramount importance. nih.gov Such a structure would provide invaluable insights into the ligand binding conformation, identifying the key interactions responsible for its biological activity and guiding further structure-based drug design efforts. nih.gov Azetidine cyclic ureas have been investigated as inhibitors of cell necrosis and human receptor-interacting protein 1 kinase (RIP1). google.com
Conformational Landscape and Dynamic Behavior Studies
The biological activity of a molecule is often dictated by its ability to adopt specific conformations. Therefore, understanding the conformational landscape and dynamic behavior of this compound is crucial.
The four-membered azetidine ring is not planar and undergoes a dynamic ring-puckering motion. nih.gov The barrier to this inversion is influenced by the substituents on the ring. The urea moiety itself can exist in different conformations (e.g., cis-trans or trans-trans) due to restricted rotation around the C-N bonds, although a trans-trans conformation is generally preferred in acyclic ureas. researchgate.net
Computational methods, such as Density Functional Theory (DFT) calculations and molecular dynamics simulations, can be employed to explore the conformational energy landscape of the molecule. lookchem.comnih.gov These studies can predict the relative energies of different conformers and the energy barriers for their interconversion, providing a deeper understanding of the molecule's flexibility and how it might adapt its shape to bind to a biological target. nih.gov Experimental techniques like variable-temperature NMR can also provide information on the dynamic processes occurring in solution. nih.gov
Experimental Approaches to Conformational Analysis
The precise three-dimensional arrangement of atoms in azetidinyl urea compounds is determined using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods provide detailed insights into bond lengths, angles, and the preferred conformations of the molecule in solution and in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying the conformation of molecules in solution. For azetidine derivatives, ¹H NMR is particularly useful. The relative stereochemistry of substituents on the azetidine ring can often be determined by analyzing the coupling constants (J values) between protons on the ring. It has been observed in substituted azetidines that the coupling constant for trans-protons (J_trans) is typically smaller (5.8–7.9 Hz) than that for cis-protons (J_cis) (8.4–8.9 Hz). ipb.pt Furthermore, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity of protons, confirming the spatial arrangement of groups attached to the ring. ipb.pt For the urea moiety, NMR can be used to study the dynamics of proton exchange and the conformation around the amide bonds. nih.gov The chemical shifts of nitrogen atoms, observable through ¹⁵N NMR, can also provide valuable information about the electronic environment and hybridization of the nitrogen atoms within both the azetidine ring and the urea group. nih.gov
X-ray Crystallography provides an unambiguous determination of the molecular structure in the solid state, yielding precise data on bond lengths, bond angles, and dihedral angles. In crystal structures of complex urea derivatives, molecules are often linked by intermolecular hydrogen bonds, such as N—H···O interactions, which can form dimers or extended chains. nih.govresearchgate.net For the azetidine ring itself, crystallographic analysis of derivatives confirms its geometry, which can range from planar to puckered depending on the substituents. The inherent concavity of cis-substituted azetidine rings has been confirmed by X-ray diffraction, a feature that is exploited in the design of asymmetric catalysts. nih.gov
Computational Modeling , particularly using methods like Density Functional Theory (DFT), complements experimental data by providing insights into the relative energies of different conformations. nih.gov These studies can generate conformational free-energy landscapes, helping to predict the most stable arrangements of the molecule and the energy barriers to rotation or ring-puckering. nih.govresearchgate.net
Table 1: Experimental Parameters for Conformational Analysis of Azetidine and Urea Moieties
| Technique | Parameter | Typical Observation in Azetidines/Ureas | Structural Insight |
|---|---|---|---|
| ¹H NMR | J-Coupling Constants | For azetidine rings: J_trans (5.8-7.9 Hz) < J_cis (8.4-8.9 Hz). ipb.pt | Relative stereochemistry of ring substituents. |
| NOESY | Correlation between spatially close protons. ipb.pt | Confirmation of cis/trans relationships and overall molecular conformation. | |
| ¹⁵N NMR | Chemical Shift (δ) | Shifts are sensitive to conjugation and hybridization (e.g., sp² vs. sp³). nih.gov | Electronic environment of nitrogen atoms. |
| X-Ray Crystallography | Bond Lengths & Angles | Precise measurement of the molecular geometry in the solid state. nih.gov | Definitive bond connectivity and static conformation. |
| X-Ray Crystallography | Intermolecular Interactions | Observation of N—H···O hydrogen bonds forming dimers and other motifs. nih.govresearchgate.net | Crystal packing and supramolecular structure. |
Influence of Substituents on Molecular Geometry and Dynamics
The conformational preferences and molecular geometry of azetidinyl urea compounds are highly sensitive to the nature of the substituents on both the azetidine ring and the urea functional group. These substituents can exert steric and electronic effects that dictate the molecule's final three-dimensional shape.
Substituents on the Azetidine Ring: The puckering of the four-membered azetidine ring is influenced by its substituents. Electron-withdrawing groups, such as fluorine, can induce a specific ring pucker due to electrostatic interactions, such as a C–F···N⁺ charge-dipole interaction, particularly upon protonation. researchgate.net The steric bulk of substituents also plays a critical role. In studies on 2,4-cis-disubstituted amino azetidines used as ligands, varying the size of the substituent (e.g., from phenyl to 1-naphthyl) had a significant impact on the stereoselectivity of the reactions they catalyzed, which is a direct consequence of changes in the geometry around the active site. nih.gov Furthermore, the electronic nature of N-aryl substituents on the azetidine ring affects its stability and the hybridization of the ring nitrogen. Conjugated heteroaryl groups can increase the sp² character of the azetidine nitrogen, leading to greater stability compared to non-conjugated aryl substituents. nih.gov
Substituents on the Urea Moiety: The conformation of the urea group is typically described by the torsion angles around the C-N bonds, leading to cis or trans arrangements relative to the carbonyl oxygen. In N-alkyl-N'-aryl ureas, the pattern of substitution (e.g., methylation) significantly affects the conformational preference. nih.gov Computational and experimental studies have shown that N-phenyl-N'-cyclopentyl urea can adopt both trans-trans and cis-trans conformations of similar energy. nih.gov The presence of an internal hydrogen bond can stabilize the cis-trans conformation. In N,N'-diaryl ureas, there is a strong preference for a conformation where both aryl rings are in an anti (or trans) relationship to the carbonyl oxygen, unless significant steric hindrance from bulky ortho substituents forces one ring to rotate away. researchgate.net For a molecule like this compound, the protonation at one of the basic centers would introduce strong electrostatic influences, likely affecting the conformational preferences of the urea group and the puckering of the azetidine ring.
Table 2: Influence of Substituent Type on Molecular Geometry and Properties
| Compound Class | Substituent Variation | Observed Effect | Reference |
|---|---|---|---|
| Fluorinated Azetidines | Introduction of Fluorine | Induces ring puckering due to charge-dipole interactions. | researchgate.net |
| N-Aryl Azetidines | Conjugated vs. Non-conjugated Aryl group | Conjugated groups increase sp² character and stability of the azetidine nitrogen. | nih.gov |
| 2,4-cis-disubstituted Amino Azetidines | Steric bulk of substituents (Phenyl vs. 1-Naphthyl) | Alters the stereoselectivity of catalyzed reactions, indicating a change in ligand geometry. | nih.gov |
| N-Alkyl-N'-Aryl Ureas | N-methylation pattern | Significantly affects the conformational free-energy landscape (cis/trans preference). | nih.gov |
| N,N'-Diaryl Ureas | Bulky ortho-substituents on aryl rings | Can overcome the preference for an anti-anti conformation, forcing one ring to rotate away. | researchgate.net |
Computational Chemistry and Theoretical Investigations of 1 Azetidin 3 Yl Urea Hydrochloride Derivatives
Quantum Chemical Methods for Electronic Structure and Properties
Quantum chemical methods are employed to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and associated properties. These methods are fundamental in modern chemical research for their predictive power.
Density Functional Theory (DFT) has become a primary method in quantum chemistry for its balance of accuracy and computational cost. nih.gov It is widely used to determine the optimized geometry of molecules, which corresponds to the lowest energy arrangement of atoms in space. researchgate.net This process is a critical first step for calculating various molecular descriptors. DFT calculations, often using functionals like B3LYP, can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov
The geometry of molecules is typically optimized without any symmetry constraints, a process known as full geometry optimization. researchgate.net For derivatives of 1-(Azetidin-3-yl)urea, this would involve calculating the most stable conformation of the azetidine (B1206935) ring and the orientation of the urea (B33335) substituent. The choice of basis set, such as 6-311G++(d,p), is crucial as it affects the accuracy of the results, with larger basis sets that include polarization and diffuse functions generally providing more reliable data. nih.govinoe.ro
Table 1: Examples of DFT Functionals and Basis Sets Used in Molecular Geometry Optimization
| Functional | Basis Set | Application Context |
|---|---|---|
| B3LYP | 6-311G(3dp,3df) | Theoretical study of monomer urea in various solvents. |
| B3LYP | 6-311G++(d,p) | Calculation of electronic and spectral properties of drug molecules. nih.gov |
| M11-L | DNP (3.5) | Geometry optimization of solids. researchgate.net |
This table is generated based on data from related computational studies.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. researchgate.net A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis is vital for understanding the electronic transitions within a molecule. For instance, in studies of various organic compounds, a smaller HOMO-LUMO gap has been correlated with higher reactivity. researchgate.netresearchgate.net Theoretical studies on urea and its derivatives have utilized HOMO-LUMO analysis to evaluate their electronic properties and stability in different chemical environments.
Table 2: Illustrative HOMO-LUMO Energy Gaps for Various Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Clevudine | -7.0312 | -2.8659 | 4.1653 | nih.gov |
| Telbivudine | -7.9545 | -1.2680 | 6.6865 | nih.gov |
| Compound A1 | -4.788 | -2.339 | 2.449 | researchgate.net |
| Compound A2 | -4.908 | -3.109 | 1.799 | researchgate.net |
This table presents data from computational studies on different molecules to illustrate the concept of HOMO-LUMO energy gaps.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.net
For a molecule like urea, MEP analysis reveals that the most negative potential is located around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interaction. researchgate.net In drug design, MEP analysis can be a powerful discriminant, helping to distinguish between active and inactive compounds by identifying key differences in their electrostatic potential landscapes, which in turn influences their interaction with biological receptors. nih.gov
Non-linear optical (NLO) materials are of significant interest for their applications in optoelectronics and photonics. journaleras.com Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. Key NLO parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A large hyperpolarizability value is indicative of significant NLO activity.
Urea is frequently used as a reference compound in computational and experimental NLO studies. journaleras.comnih.gov Theoretical calculations have shown that various organic derivatives can exhibit significantly larger NLO responses than urea. For instance, studies on amido alcohols and pyridine (B92270) derivatives have demonstrated that their calculated first hyperpolarizability (β) values are many times greater than that of urea, suggesting their potential as NLO materials. inoe.rojournaleras.com These predictions are crucial for the rational design of new materials with enhanced NLO properties.
Table 3: Comparison of Calculated First Hyperpolarizability (β) of Various Compounds with Urea
| Compound | β (x 10⁻³⁰ esu) | Comparison to Urea | Method |
|---|---|---|---|
| Urea (Reference) | 0.3728 | 1x | B3LYP journaleras.com |
| 5-(trifluoromethyl)pyridine-2-thiol | ~3.0 | ~8x | B3LYP/6-311+G(d,p) journaleras.com |
| Quinolin-8-ol (QL) | 1.56 | ~4.2x | B3LYP/6-31G(d,p) researchgate.net |
| Triazine Derivative 3 | - | Higher than Urea | B3LYP/6-311G(d,p) nih.gov |
This table is a compilation of data from various theoretical studies to illustrate the relative NLO properties of different compounds compared to the urea standard.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It is used to analyze charge transfer, hyperconjugative interactions, and charge delocalization, which are key factors in determining molecular stability. nih.govresearchgate.net The method investigates interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
In urea-containing compounds, NBO analysis can confirm the presence of significant hyperconjugative interactions that contribute to the stability of the molecule. researchgate.net For example, the interaction between the lone pair orbitals of nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds (e.g., π* of the C=O group) leads to electron delocalization. This delocalization stabilizes the molecule and influences its chemical and physical properties.
Molecular Modeling and Simulation Approaches
Beyond static quantum chemical calculations, molecular modeling and simulation techniques such as molecular docking and molecular dynamics (MD) are used to study the dynamic behavior of molecules and their interactions with other systems, particularly biological macromolecules. nih.govbohrium.com
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, docking is used to predict how a ligand, such as a 1-(Azetidin-3-yl)urea derivative, might bind to the active site of a target protein, like an enzyme. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. nih.gov
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems. bohrium.com MD simulations can be used to study the stability of a ligand-protein complex predicted by docking, showing how the interactions evolve over time. nih.gov For urea derivatives, MD simulations have been used to understand their mechanism of action, for example, by showing how they position themselves within the active site of an enzyme or how they might influence protein-protein interactions. nih.govnih.gov
Molecular Docking for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(Azetidin-3-yl)urea hydrochloride derivatives, molecular docking is instrumental in predicting how these ligands might interact with protein targets.
Detailed research findings from docking studies reveal key interactions that contribute to the binding affinity of these derivatives. For instance, the urea moiety, a central feature of these compounds, is capable of forming multiple hydrogen bonds with protein residues. nih.govnih.gov The azetidine ring, a four-membered nitrogen-containing heterocycle, also plays a crucial role in the pharmacological activity of these compounds. researchgate.netlifechemicals.com The specific interactions can be further analyzed to understand the structure-activity relationship (SAR). For example, a docking study of urea derivatives against the urease enzyme showed that the binding energies and the pattern of hydrophobic and hydrophilic interactions were key determinants of their inhibitory activity. nih.gov
The following table summarizes the results of a hypothetical molecular docking study of 1-(Azetidin-3-yl)urea derivatives against a target protein.
| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Compound A | -8.5 | ASP120, TYR150, SER200 | 3 |
| Compound B | -7.9 | ASP120, PHE152 | 2 |
| Compound C | -9.2 | ASP120, TYR150, SER200, LYS100 | 4 |
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational stability of the ligand-protein complex and the dynamics of their interaction. nih.gov
For this compound derivatives, MD simulations can be used to:
Assess the stability of the binding pose predicted by molecular docking.
Investigate the conformational changes in both the ligand and the protein upon binding.
Calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores.
These simulations are crucial for validating the results of molecular docking and for gaining a deeper understanding of the molecular recognition process.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For this compound derivatives, QSAR models can be developed to predict the activity of new, unsynthesized compounds.
The process of QSAR modeling involves:
Data Collection: A dataset of compounds with known biological activities is required.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the model is assessed using various statistical metrics.
A study on 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives as soluble epoxide hydrolase inhibitors successfully used pharmacophoric modeling and 3D-QSAR to understand the structural requirements for their anti-inflammatory activity. nih.gov Similarly, a QSAR model was developed for 4-N-aryl- lifechemicals.commit.edudiazepane ureas to predict their inhibition of the CXCR3 receptor. nih.gov
Rational Design Principles and Scaffold Exploration
The insights gained from computational studies are invaluable for the rational design of new and improved this compound derivatives.
Structure-Based Drug Design (SBDD) Methodologies
Structure-Based Drug Design (SBDD) utilizes the three-dimensional structure of a biological target to design and optimize new drug candidates. nih.govgardp.org When the structure of the target protein is known, SBDD can be a powerful tool for developing potent and selective inhibitors.
The SBDD process for this compound derivatives would typically involve:
Target Identification and Validation: Identifying a protein target that is relevant to a particular disease.
Structure Determination: Obtaining the 3D structure of the target protein, either through experimental methods like X-ray crystallography or through computational modeling.
Ligand Design and Optimization: Using computational tools like molecular docking and MD simulations to design ligands that are predicted to bind tightly and specifically to the target. gardp.org
Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their biological activity.
Scaffold Morphing and Bioisosteric Replacement Strategies
Scaffold morphing and bioisosteric replacement are important strategies in medicinal chemistry for optimizing lead compounds. nih.gov Scaffold morphing involves replacing the core structure (scaffold) of a molecule with a different one, while maintaining the key pharmacophoric features. Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic properties. nih.gov
For this compound derivatives, these strategies could be applied to:
Replace the azetidine ring with other small, strained heterocycles to explore new chemical space.
Modify the urea linkage with bioisosteric groups to improve metabolic stability or cell permeability.
Substitute the side chains to enhance binding affinity or selectivity.
Computational Guidance for Synthetic Route Prediction and Reactivity
Computational chemistry can also be used to guide the synthesis of new this compound derivatives. mit.edu Quantum mechanical calculations can be used to predict the reactivity of different starting materials and to identify the most promising synthetic routes. mit.edu This can help to save time and resources in the laboratory by avoiding unfeasible reactions.
Recent advancements have shown that computational models can accurately predict the outcomes of chemical reactions, including those for synthesizing azetidines, which have traditionally been challenging. mit.edu This predictive power allows for the exploration of a wider range of substrates and reaction conditions, ultimately accelerating the discovery of novel compounds. mit.edu
Free Energy Calculations in Ligand-Target Interactions
A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focusing on the free energy calculations of ligand-target interactions for this compound or its derivatives. While computational methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are powerful tools for estimating the binding affinities of ligands to their protein targets, no published research applying these techniques directly to this compound was identified. nih.gov
These computational approaches are instrumental in drug discovery and development for providing insights into the molecular interactions that govern ligand binding. rsc.org They allow for the dissection of the binding free energy into various components, such as electrostatic interactions, van der Waals forces, and solvation energies, which helps in understanding the driving forces behind the formation of a ligand-protein complex. nih.gov Such analyses are crucial for the rational design and optimization of more potent and selective inhibitors.
Molecular docking studies, often a precursor to free energy calculations, can predict the binding poses of ligands within a protein's active site. nih.govnih.gov These predicted conformations are then typically used as the starting point for more rigorous computational methods like molecular dynamics simulations and subsequent free energy calculations to refine the binding affinity predictions. mdpi.com
Role of Azetidinyl Urea Scaffolds in Target Oriented Chemical Research
Azetidinyl Ureas as Precursors and Building Blocks in Complex Molecule Synthesis
The unique chemical properties of the azetidine (B1206935) ring, primarily its ring strain of approximately 25.4 kcal/mol, drive its reactivity and utility as a synthetic intermediate. rsc.org This inherent strain, balanced with greater stability compared to aziridines, allows for controlled ring-opening and functionalization reactions, making azetidinyl ureas valuable precursors for more complex molecular architectures. rsc.orgrsc.org
Azetidinyl ureas serve as versatile building blocks for the construction of a variety of heterocyclic systems. The strained four-membered ring can undergo ring-expansion reactions to form larger, more complex heterocycles like piperidines. longdom.org For instance, the reaction of 1- and 2-azetines, which can be derived from azetidines, with various reagents can lead to the formation of diverse substituted and polycyclic azetidines. nih.gov The reactivity of the azetidine ring allows for its incorporation into larger scaffolds through cycloaddition reactions, providing rapid access to molecular complexity. nih.gov
| Precursor | Reaction Type | Resulting Heterocycle | Ref. |
| Azetines (from Azetidines) | [4+2] Cycloaddition | Fused-polycyclic azetidines | nih.gov |
| Azetines (from Azetidines) | Addition Reactions | Substituted azetidines | nih.gov |
| Aziridinium ylides | Intramolecular Cyclization | Piperidines, Azetidines | longdom.org |
Late-stage functionalization is a critical strategy in drug discovery, allowing for the modification of complex molecules at a late point in the synthetic sequence to fine-tune their properties. The azetidinyl urea (B33335) moiety can be introduced into drug-like molecules to modulate their pharmacological profiles. researchgate.netresearchgate.net The synthesis of unsymmetrical urea derivatives, a key feature of many biologically active compounds, has been a focus of methods applicable to late-stage functionalization. researchgate.net The reactivity of the azetidine ring also allows for direct C-H bond functionalization, providing an atom-economical approach to introduce new functional groups. researchgate.net
The aryl urea moiety is a well-established pharmacophore in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions with biological targets. researchgate.netresearchgate.net The azetidinyl urea structure can serve as a precursor to these pharmacophores. For example, the synthesis of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase often involves the reaction of an aryl isocyanate with an appropriate amine, a transformation where an azetidinyl urea derivative could serve as a key intermediate. nih.gov The urea functionality itself is a cornerstone in the design of kinase inhibitors and other therapeutic agents, making its precursors valuable in synthetic campaigns. nih.govmdpi.com
Mechanistic Exploration of Biological Target Interactions (In Vitro Studies)
The azetidinyl urea scaffold is instrumental in probing the interactions between small molecules and their biological targets. In vitro studies, including enzyme inhibition assays and receptor binding experiments, provide crucial insights into the mechanism of action and selectivity of potential drug candidates.
Urea derivatives are known inhibitors of various enzymes, with urease being a prominent example. nih.govnih.gov Urease inhibitors can be classified as either active-site directed or mechanism-based. nih.govresearchgate.net Kinetic studies are essential to understand how these inhibitors function. nih.govmdpi.comnih.gov For instance, the hydrolysis of urea by urease can be monitored to determine the inhibitory effects of different compounds. nih.govmdpi.com The mechanism often involves the inhibitor binding to the nickel ions in the active site of urease. nih.gov The Lineweaver-Burk plot analysis is a common method to determine the type of inhibition (e.g., competitive, non-competitive). mdpi.comnih.gov
| Enzyme | Inhibitor Type | Key Mechanistic Feature | Kinetic Analysis Method | Ref. |
| Urease | Active-site directed | Binding to Ni2+ ions in the active site | Monitoring ammonia (B1221849) production | nih.govnih.gov |
| Urease | Mechanism-based | Covalent modification of active site residues | Lineweaver-Burk plot | mdpi.comnih.gov |
| Soluble Epoxide Hydrolase | Competitive, Reversible | Hydrogen bonding with tyrosine and aspartate residues | Fluorescence-based assays | mdpi.com |
Receptor binding assays are fundamental in characterizing the affinity and selectivity of a ligand for its target. nih.gov Radioligand binding assays, for example, are used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). nih.gov The selectivity of a compound is often assessed by testing its binding against a panel of related receptors or other proteins. nih.govnih.gov For instance, a chiral azetidine urea inhibitor of Fatty Acid Amide Hydrolase (FAAH) showed surprising species selectivity between rat and human FAAH, as well as against the human CB1 receptor. nih.gov This highlights the importance of the azetidine scaffold in conferring selectivity.
| Receptor/Target | Ligand/Inhibitor | Study Type | Key Finding | Ref. |
| Histamine H3 Receptor | [3H]UR-MN259 | Saturation and Kinetic Binding | Sub-nanomolar affinity and high selectivity | nih.gov |
| Fatty Acid Amide Hydrolase (FAAH) | Chiral azetidine urea (VER-156084) | Selectivity Profiling | Species-specific inhibition (human vs. rat) | nih.gov |
| Various Kinases | Imidazopyrazine-based probes | Photoaffinity Labeling and Chemical Proteomics | Identification of on- and off-targets | nih.gov |
Design and Development of Azetidinyl Urea Derivatives for Specific Research Targets
The versatility of the azetidinyl urea scaffold has been leveraged in the design and development of a range of derivatives aimed at specific biological targets. This has been particularly evident in the creation of enzyme inhibitors, receptor pathway modulators, and agents for infectious diseases and cancer.
The development of enzyme inhibitors is a cornerstone of modern drug discovery, and the azetidinyl urea scaffold has proven to be a valuable building block in this endeavor.
Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Inhibitors: A notable application of the azetidinyl urea scaffold has been in the development of potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT). Through a scaffold morphing approach, 3-pyridyl azetidine ureas have been identified as a highly effective motif for NAMPT inhibition. nih.gov This research has led to the development of compounds with excellent in vitro potency. nih.govnih.govnih.gov The NAMPT enzyme is crucial for NAD+ biosynthesis, a pathway that is often upregulated in cancer cells to meet their high metabolic demands. nih.gov Therefore, inhibiting NAMPT is a promising strategy for cancer therapy. nih.gov
Monoacylglycerol Lipase (B570770) (MAGL) Inhibitors: The azetidine scaffold has also been explored in the design of inhibitors for monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. bepls.comeurekaselect.com While some research has focused on azetidinyl diamides nih.govnih.gov, a focused library of (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone (B1398055) derived ureas has been synthesized as irreversible MAGL inhibitor candidates. nih.gov This highlights the adaptability of the azetidine core in creating both reversible and irreversible inhibitors for this therapeutic target.
α-Chymotrypsin Inhibitors: The urea functional group is a known pharmacophore for the inhibition of proteases like α-chymotrypsin. eurekaselect.comresearchgate.netresearchgate.net However, specific research on azetidin-3-yl urea derivatives as α-chymotrypsin inhibitors is not extensively documented in publicly available literature. The existing research on other urea-based inhibitors suggests that the azetidine ring could be a valuable addition to modulate potency and selectivity. researchgate.net
Soluble Epoxide Hydrolase (sEH) Inhibitors: Urea-based compounds have been extensively investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. nih.govmdpi.comnih.govnih.gov While many of the developed inhibitors feature adamantyl or aryl urea structures nih.govmdpi.com, the development of piperazine (B1678402) urea derivatives showcases the potential for heterocyclic components to enhance inhibitory activity. nih.gov Although direct examples of azetidin-3-yl urea sEH inhibitors are not prominent, the principles established with related urea-based inhibitors provide a strong rationale for their future design and investigation.
The ability of the azetidinyl urea scaffold to present functional groups in a defined spatial orientation makes it suitable for targeting receptor binding sites.
Colony-Stimulating Factor 1 Receptor (CSF-1R) Type II Inhibitors: The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a key target in various diseases, including cancer and inflammatory conditions. While numerous inhibitors of CSF-1R have been developed, there is a lack of specific reports on azetidin-3-yl urea derivatives targeting the type II inactive conformation of this receptor in the available scientific literature.
Neuropeptide Y5 (NPY Y5) Receptor Antagonists: The Neuropeptide Y5 (NPY Y5) receptor is a target for the development of anti-obesity agents. nih.gov Research in this area has led to the discovery of aryl urea derivatives of spiropiperidines as potent NPY Y5 receptor antagonists. nih.govresearchgate.net The spirocyclic nature of these compounds, which can include azetidine-like structures, is a key feature for their activity. This suggests that the incorporation of an azetidine ring within a urea-based scaffold is a promising strategy for developing novel NPY Y5 receptor antagonists.
The global challenge of malaria has driven the search for novel therapeutic agents. The azetidine scaffold has been incorporated into antimalarial drug design, leading to promising new classes of inhibitors. One such class is the azetidine-2-carbonitriles, which, when functionalized with a urea moiety, have demonstrated potent activity against Plasmodium falciparum by inhibiting dihydroorotate (B8406146) dehydrogenase (PfDHODH).
| Compound Class | Target | Mechanism of Action |
| Azetidine-2-carbonitriles (with urea moiety) | P. falciparum Dihydroorotate Dehydrogenase (PfDHODH) | Inhibition of a key enzyme in the pyrimidine (B1678525) biosynthesis pathway of the malaria parasite. |
These findings underscore the potential of azetidinyl urea derivatives in the development of novel antimalarial drugs with specific molecular targets.
The urea functional group is present in a variety of compounds with demonstrated antimicrobial activity. nih.govresearchgate.net Research has shown that aryl urea derivatives can be effective against a range of bacterial strains. nih.gov While the broader class of azetidinones has been investigated for antibacterial properties bepls.com, specific studies focusing on the antimicrobial mechanisms of 1-(azetidin-3-yl)urea hydrochloride are not widely reported. The combination of the azetidine ring, a feature of some antibiotic classes, with the urea pharmacophore presents a rational basis for the future exploration of these compounds as novel antimicrobial agents.
The urea scaffold is a prominent feature in a number of approved and investigational anticancer drugs, particularly kinase inhibitors. nih.govnih.goveurekaselect.comeurekaselect.comnih.govresearchgate.netresearchgate.netmdpi.commdpi.com These compounds often function by targeting key signaling pathways that are dysregulated in cancer. The development of 3-pyridyl azetidine ureas as potent NAMPT inhibitors for oncology is a direct example of the successful application of the azetidinyl urea scaffold in this field. nih.govnih.govnih.gov The rigid azetidine ring can help to correctly orient the molecule within the ATP-binding pocket of kinases or other enzyme active sites, while the urea group provides crucial hydrogen bonding interactions. The versatility of this scaffold allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetics, making it a valuable platform for the design of next-generation anticancer agents.
Structure-Activity Relationship (SAR) Studies and Molecular Optimization
The exploration of the chemical space around the azetidinyl urea core has been a key strategy in the development of novel therapeutic agents. Structure-activity relationship (SAR) studies have been instrumental in elucidating the impact of various structural modifications on the biological activity of these compounds.
Systematic Exploration of Chemical Space and Substituent Effects
Systematic modifications of the azetidinyl urea scaffold have provided valuable insights into the structural requirements for potent biological activity. Research in this area has primarily focused on substitutions at both the azetidine ring and the urea nitrogen atoms.
One of the key areas of exploration has been the impact of the ring size of the cyclic amine portion of the molecule. In a notable study on nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, a scaffold morphing approach was employed, leading to the identification of 3-pyridyl azetidine ureas as a potent inhibiting motif. nih.gov This research demonstrated that the four-membered azetidine ring was superior to five-membered pyrrolidine (B122466) and six-membered piperidine (B6355638) rings for cellular activity. nih.gov This suggests that the constrained geometry of the azetidine ring plays a crucial role in orienting the substituents for optimal interaction with the target protein.
Substituent effects on the urea moiety have also been extensively studied. Generally, the introduction of an aromatic ring on the N-3 position of the urea appears to be favorable for enhancing inhibitory activity. nih.gov However, the nature and position of substituents on this aromatic ring can have a significant impact on potency. For instance, in some series of 1,3-disubstituted urea derivatives, the introduction of a nitro group at the C-3 position of the aromatic ring was found to decrease antiproliferative activity. nih.gov Conversely, in other studies, the presence of electron-withdrawing groups was found to be beneficial.
The exploration of different substituents on the azetidine ring itself has also been a fruitful area of research. The incorporation of additional functional groups can modulate the physicochemical properties of the molecule, such as solubility and membrane permeability, and can also introduce new interaction points with the target protein.
| Compound | Ring System | Substituent on Urea (N-3) | Cellular Activity (IC50, nM) in A2780 cells |
|---|---|---|---|
| Azetidine Urea Analog | Azetidine | Isoindol-1-one | ~10-fold more active than phthalimide (B116566) analog |
| Pyrrolidine Analog (Enantiomer 1) | Pyrrolidine | 3-pyridyl | Orders of magnitude less potent |
| Pyrrolidine Analog (Enantiomer 2) | Pyrrolidine | 3-pyridyl | Orders of magnitude less potent |
| Piperidine Analog | Piperidine | 3-pyridyl | Orders of magnitude less potent |
Table 1: Impact of Ring Size on the Cellular Activity of Azetidinyl Urea Analogs as NAMPT Inhibitors. Data from nih.gov.
Elucidation of Key Pharmacophoric Features
The urea moiety is a critical pharmacophoric element in this class of compounds, primarily due to its ability to act as both a hydrogen bond donor and acceptor. nih.gov This allows for the formation of multiple, stable hydrogen bonds with the target protein, which is a recurring theme in the molecular recognition of urea-based inhibitors. nih.gov The two NH groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor.
In the context of NAMPT inhibitors, the trajectory of the nitrogen atom of the pyridine (B92270) ring attached to the urea was found to be critical for the substrate-based mechanism of these compounds. nih.gov This highlights the importance of the spatial arrangement of key functional groups, which is dictated by the rigid azetidinyl urea scaffold.
A general pharmacophore model for many urea-based inhibitors includes:
A central urea core for hydrogen bonding.
A hydrophobic region, often an aromatic ring, attached to one of the urea nitrogens.
A second substituent on the other urea nitrogen that can be varied to fine-tune activity and selectivity.
Strategies for Enhancing Selectivity and Potency in Research Models
Several strategies have been successfully employed to enhance the selectivity and potency of azetidinyl urea-based inhibitors in various research models.
Introduction of Specific Substituents: The targeted introduction of specific substituents is a primary strategy. For example, in the development of anti-tuberculosis agents, a systematic modification of the aryl and alkyl substituents on the urea moiety led to the identification of a 1-adamantyl-3-phenyl urea core with potent activity. nih.gov This demonstrates that bulky, lipophilic groups can be beneficial for activity against certain targets.
Conformational Constraint: The use of the rigid azetidine ring is in itself a strategy to enhance potency by reducing the entropic penalty of binding. Further conformational constraint can be introduced through the incorporation of additional cyclic structures or by introducing substituents that favor a specific conformation.
Modulation of Physicochemical Properties: Fine-tuning the physicochemical properties of the molecule is crucial for achieving good in vivo efficacy. The introduction of polar groups can improve solubility, while the modulation of lipophilicity can affect membrane permeability and bioavailability. For example, the incorporation of a piperazino functionality into 1,3-disubstituted ureas has been shown to improve pharmacokinetic properties. nih.gov
Structure-Based Drug Design: Where the three-dimensional structure of the target protein is known, structure-based drug design can be a powerful tool for optimizing inhibitors. Docking studies can be used to predict the binding mode of azetidinyl urea analogs and to design new derivatives with improved interactions with the active site.
| Compound Series | Target | Key Optimization Strategy | Outcome |
|---|---|---|---|
| 3-Pyridyl Azetidine Ureas | NAMPT | Scaffold morphing from a cyclopropyl (B3062369) carboxamide | Identification of potent azetidine urea inhibitors. nih.gov |
| Adamantyl Phenyl Ureas | M. tuberculosis | Systematic replacement of aryl and alkyl moieties | Discovery of a potent anti-tubercular core. nih.gov |
| 1,3-Disubstituted Ureas | Soluble Epoxide Hydrolase | Introduction of a piperazino group | Improved pharmacokinetic properties. nih.gov |
Table 2: Examples of Optimization Strategies for Urea-Based Scaffolds.
Emerging Research Applications and Future Perspectives
Azetidinyl Ureas in Chemical Biology Probes and Mechanistic Studies
The development of chemical probes is essential for dissecting complex biological processes. sigmaaldrich.com While specific research on 1-(Azetidin-3-yl)urea hydrochloride as a chemical probe is nascent, the broader class of azetidinyl ureas has shown significant promise. A notable example is the development of Azetidinyl Malachite Green (Aze-MG), a fluorogen-activating protein probe. In this system, replacing the N,N-dimethylamino group of malachite green with an azetidine (B1206935) group suppressed the twisted intramolecular charge transfer (TICT) effect, leading to a significant enhancement in brightness and photostability. This makes Aze-MG an excellent probe for live-cell and super-resolution imaging.
From a mechanistic standpoint, urea (B33335) derivatives are known to interact with proteins through various mechanisms, including protein denaturation at high concentrations. nih.govresearchgate.netnih.gov Studies on diaryl ureas have shown their ability to act as kinase inhibitors by engaging in specific hydrogen bonding interactions within the enzyme's active site. nih.govnih.gov The urea moiety in this compound can similarly act as a hydrogen bond donor and acceptor, potentially enabling it to bind to the active sites of various enzymes. The azetidine ring adds a level of conformational rigidity and a unique three-dimensional structure that can be exploited for achieving selectivity towards specific protein targets. Further mechanistic studies, potentially using computational modeling and biophysical assays, are needed to elucidate the precise interactions of this compound with biological macromolecules.
Table 1: Examples of Urea-Based Chemical and Biological Tools
| Compound Class | Application | Mechanism of Action |
| Diaryl Ureas | Anticancer Agents | Kinase Inhibition |
| Azetidinyl Malachite Green | Fluorescent Probe | Fluorogen-activating protein binding |
| Urea-based Inhibitors | Enzyme Inhibition | Covalent modification of active site residues |
| L-3-hydroxytyrosine templated ureas | Antioxidants | Radical scavenging and enzyme inhibition |
Advanced Radiochemical Synthesis for Imaging Probe Development (Excluding Clinical Applications)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of radiolabeled probes. Fluorine-18 is a commonly used radionuclide for PET due to its favorable decay characteristics. frontiersin.org The development of efficient methods for ¹⁸F-labeling of biomolecules is a key area of research. nih.govresearchgate.net While there are no specific reports on the radiosynthesis of this compound, general methods for the ¹⁸F-labeling of azetidine-containing molecules and other small molecules can be adapted.
Strategies such as nucleophilic substitution on a suitable precursor or copper-mediated radiofluorination of stannane (B1208499) or boronic ester precursors are well-established. nih.govmdpi.com For instance, a precursor to 1-(Azetidin-3-yl)urea could be functionalized with a leaving group (e.g., tosylate, mesylate) or a stannyl (B1234572) or boronic ester group to facilitate the introduction of ¹⁸F. The development of a radiolabeled version of 1-(Azetidin-3-yl)urea would enable its evaluation as a PET imaging probe for in vivo studies, provided a relevant biological target is identified.
Table 2: Overview of Radiosynthesis Methods for PET Probe Development
| Radiosynthesis Method | Precursor Type | Typical Radionuclide | Key Features |
| Nucleophilic Substitution | Alkyl halides/sulfonates | ¹⁸F | Most common method for ¹⁸F-labeling. |
| Copper-Mediated Fluorination | Stannanes, Boronic Esters | ¹⁸F | Allows for labeling of aromatic and heteroaromatic rings. |
| Isotope Exchange | Organotrifluoroborates | ¹⁸F | One-step labeling in aqueous conditions. nih.gov |
| Click Chemistry | Azides, Alkynes | ¹⁸F | Bioorthogonal reaction for labeling complex molecules. |
Development of Novel Materials and Catalysts Incorporating Azetidinyl Urea Structures
The unique properties of the azetidine ring, such as ring strain and its ability to act as a rigid scaffold, make it an attractive building block for new materials. Research has shown that azetidines can be used to create novel energetic materials. nih.gov Furthermore, the cationic ring-opening polymerization of azetidine is a method to produce branched poly(propylenimine), which has applications in CO₂ capture. researchgate.net The incorporation of the urea functionality could introduce hydrogen-bonding capabilities, potentially leading to the development of self-healing polymers or materials with specific recognition properties.
In the field of catalysis, urea and thiourea (B124793) derivatives have emerged as powerful organocatalysts that operate through hydrogen bonding. mdpi.com These catalysts have been successfully employed in a variety of asymmetric transformations. The combination of the rigid azetidine scaffold with the hydrogen-bonding urea moiety in this compound suggests its potential as a chiral catalyst or ligand in asymmetric synthesis, assuming a chiral version of the molecule is used.
Interdisciplinary Research Integrating Azetidinyl Urea Chemistry
The study of azetidinyl ureas like this compound is inherently interdisciplinary. The synthesis of these molecules falls within the realm of organic chemistry, often requiring specialized methods to construct the strained four-membered ring. nih.govorganic-chemistry.org The exploration of their biological activities is a key focus of medicinal chemistry and chemical biology, with potential applications in drug discovery and the development of molecular probes. jmchemsci.comresearchgate.netnih.gov
The potential use of these compounds in PET imaging brings in the field of radiochemistry and nuclear medicine. frontiersin.orgnih.gov Furthermore, their application in creating new polymers and catalysts bridges organic chemistry with materials science and catalysis. researchgate.netmdpi.com The continued investigation of this compound and related compounds will likely foster further collaboration between these diverse scientific disciplines.
Open Questions and Future Research Directions in this compound Research
Despite the promising potential of this compound, several key questions remain unanswered, paving the way for future research.
Biological Targets and Mechanism of Action: A primary area of investigation is the identification of specific biological targets for this compound. High-throughput screening and proteomics approaches could reveal proteins that interact with this compound, and subsequent mechanistic studies could elucidate the nature of these interactions.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 1-(Azetidin-3-yl)urea scaffold is needed to understand the structure-activity relationship. This would involve synthesizing derivatives with substitutions on the azetidine ring and the urea nitrogen to optimize potency and selectivity for any identified biological targets.
Development of Chiral Syntheses: For applications in asymmetric catalysis and for studying stereospecific interactions with biological targets, the development of efficient and scalable enantioselective syntheses of this compound is crucial.
Exploration in Materials Science: The potential of this compound as a monomer for novel polymers or as a building block for supramolecular assemblies remains largely unexplored. Research into its polymerization behavior and self-assembly properties could lead to new materials with unique characteristics.
Radiolabeling and In Vivo Imaging: Following the identification of a relevant biological target, the development of a robust radiosynthesis for a ¹⁸F-labeled version of this compound would be a critical step towards its validation as a PET imaging probe for non-clinical in vivo studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
